4-Allylpiperidine-1-carboxylic acid benzyl ester
Overview
Description
4-Allylpiperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an allyl group attached to the fourth carbon of the piperidine ring and a benzyl ester group at the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allylpiperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Piperidine Derivation: Piperidine is first synthesized or obtained commercially.
Allylation: The piperidine ring is then subjected to an allylation reaction, where an allyl group is introduced at the fourth carbon position.
Esterification: The carboxylic acid group at the first carbon is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Allylpiperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an allyl alcohol or an allyl ketone.
Reduction: The compound can be reduced to remove the double bond in the allyl group, resulting in a saturated alkyl group.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Allyl alcohol or allyl ketone.
Reduction: Saturated alkyl group.
Substitution: Various substituted benzyl esters or other functional groups.
Scientific Research Applications
4-Allylpiperidine-1-carboxylic acid benzyl ester has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Allylpiperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Allylpiperidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
Piperidine derivatives: Other piperidine compounds with different substituents.
Allyl compounds: Compounds containing allyl groups in different positions or structures.
Benzyl esters: Other benzyl esters with different carboxylic acid derivatives.
Uniqueness: What sets this compound apart is its specific combination of the allyl group and the benzyl ester group on the piperidine ring, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
benzyl 4-prop-2-enylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-6-14-9-11-17(12-10-14)16(18)19-13-15-7-4-3-5-8-15/h2-5,7-8,14H,1,6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBCAGYSERRHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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